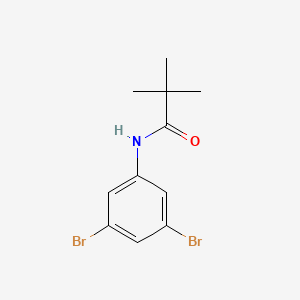

N-(3,5-Dibromophenyl)pivalamide

Description

Contextualizing N-(3,5-Dibromophenyl)pivalamide within the Broader Scope of Aryl Pivalamide (B147659) Chemistry

Aryl pivalamides, characterized by the presence of a bulky tert-butyl group attached to the amide carbonyl, are a significant class of compounds in organic chemistry. The steric hindrance provided by the pivaloyl group (CO-t-Bu) imparts specific reactivity and stability to the amide bond. This bulkiness can influence the conformation of the molecule and play a crucial role in directing chemical reactions.

The pivalamide group can serve as a directing group in C-H bond functionalization reactions. nih.gov This strategy allows for the selective introduction of functional groups at positions ortho to the amide, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution. While specific studies on this compound as a directing group are not extensively documented in publicly available literature, the principles established for other aryl pivalamides suggest its potential in this area.

Furthermore, aryl pivalates, which are structurally related esters, have been successfully employed in cross-coupling reactions. For instance, in the presence of a nickel catalyst, aryl pivalates can participate in Suzuki-Miyaura coupling with arylboronic acids. nih.gov This highlights the utility of the pivaloyl group in activating otherwise unreactive C-O bonds for carbon-carbon bond formation. Although this compound is an amide rather than an ester, the underlying principles of using sterically demanding acyl groups to influence reactivity are pertinent.

Significance of Dibrominated Aromatic Scaffolds in Modern Synthetic Design

Dibrominated aromatic compounds are valuable building blocks in modern synthetic organic chemistry due to the versatile reactivity of the carbon-bromine bond. The two bromine atoms on the aromatic ring of this compound serve as latent functional groups that can be selectively transformed through a variety of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. uwindsor.canih.gov The presence of two bromine atoms allows for sequential or double cross-coupling reactions, enabling the synthesis of complex, highly substituted aromatic structures from a single precursor. For example, a related compound, N-(2,5-dibromophenyl)acetamide, has been utilized in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to synthesize triphenyl acetamide (B32628) analogs. acs.orgacs.org This demonstrates the feasibility of using dibrominated anilide scaffolds for the construction of diverse molecular architectures.

The synthesis of this compound would likely proceed via the acylation of 3,5-dibromoaniline (B181674) with pivaloyl chloride. The resulting compound could then be subjected to various palladium-catalyzed reactions to introduce different substituents at the 3- and 5-positions of the phenyl ring, offering a modular approach to a wide range of derivatives.

Overview of Advanced Research Paradigms for Amide-Containing Compounds

The amide bond is one of the most fundamental and prevalent functional groups in chemistry and biology. Consequently, the development of novel and efficient methods for amide bond formation and the selective transformation of amides are active areas of research.

Recent advancements in amide synthesis have focused on developing catalytic methods that are more atom-economical and environmentally benign than traditional coupling reagents. researchgate.netrsc.orgresearchgate.net These include direct amidation reactions catalyzed by boronic acids or transition metals, as well as innovative strategies that proceed through different intermediates. researchgate.net

Furthermore, the activation of the typically unreactive amide bond for further transformations is a significant challenge that is being addressed by modern synthetic methods. researchgate.net For instance, computational studies have been employed to understand the conformational preferences and intramolecular interactions in aryl amides, which can guide the design of new reactions. nih.gov The development of methods for the N-arylation of amides using palladium catalysts has also expanded the toolkit for synthesizing complex amide-containing molecules. acs.org

While specific research on this compound is limited, the broader context of advanced research on amides provides a framework for its potential applications. The combination of a reactive dibrominated aromatic ring and a sterically demanding pivalamide group makes it an intriguing substrate for exploring new catalytic methodologies and for the synthesis of novel functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dibromophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br2NO/c1-11(2,3)10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRDVBBRQWCCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674364 | |

| Record name | N-(3,5-Dibromophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-74-7 | |

| Record name | N-(3,5-Dibromophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3,5 Dibromophenyl Pivalamide and Structural Analogs

Strategies for Carbon-Nitrogen Bond Formation in Pivalamide (B147659) Derivatives

The construction of the pivalamide moiety is a crucial step in the synthesis of N-(3,5-Dibromophenyl)pivalamide. This is typically achieved through acylation of an appropriate aniline (B41778) derivative.

A common and direct method for the formation of pivalamides is the reaction of an amine with pivaloyl chloride. This reaction, often referred to as a Schotten-Baumann type reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. For the synthesis of this compound, this would involve the acylation of 3,5-dibromoaniline (B181674) with pivaloyl chloride. The reaction is generally efficient and proceeds under mild conditions. The use of a suitable base, such as a tertiary amine (e.g., triethylamine or pyridine) or an inorganic base, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is common practice fishersci.co.ukresearchgate.netsphinxsai.com.

A general procedure involves dissolving the aniline in the chosen solvent, followed by the addition of the base. Pivaloyl chloride is then added, often dropwise and at a controlled temperature to manage the exothermic nature of the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, an aqueous workup is typically performed to remove the salt byproduct and any excess reagents, followed by purification of the crude product, usually by recrystallization or column chromatography.

Table 1: Representative Amidation Reaction Conditions

| Amine Substrate | Acylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 3,5-Dibromoaniline | Pivaloyl chloride | Triethylamine | Dichloromethane | 0 °C to room temperature |

| 4-Aminoacetophenone | Pivaloyl isothiocyanate | - | Dry Acetone | Reflux |

| Aniline | Chloroacetyl chloride | DBU | THF | Room temperature sphinxsai.com |

While the use of pivaloyl chloride is prevalent, other acyl transfer protocols can also be employed for the synthesis of pivalamides. One such method involves the use of pivalic anhydride. This reagent can be effective for the direct amidation of carboxylic acids with anilines, with the only byproduct being the easily removable and non-toxic pivalic acid rsc.org.

Another approach utilizes mixed anhydrides. For instance, a carboxylic acid can be activated by reacting it with an acid chloride like pivaloyl chloride in the presence of a base to form a mixed anhydride in situ. This reactive intermediate then readily undergoes nucleophilic attack by an amine to form the desired amide. This method is particularly useful in peptide synthesis and can be adapted for the formation of other amides google.com.

Peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also facilitate amide bond formation between a carboxylic acid and an amine by forming a highly reactive O-acylisourea intermediate fishersci.co.uk. Although less direct for pivalamide synthesis from pivalic acid, these methods offer a broad scope for amide synthesis in general.

Approaches for Regioselective Introduction of Bromine Substituents on the Phenyl Ring

The precise placement of two bromine atoms at the 3 and 5 positions of the phenyl ring is a key feature of this compound. This can be accomplished either by direct halogenation of a pre-formed amide or by starting with an already brominated aromatic precursor.

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto an aromatic ring wikipedia.orgmasterorganicchemistry.comlibretexts.org. For the synthesis of this compound, this would involve the dibromination of N-phenylpivalamide. The pivalamido group (-NHCO-t-Bu) is an ortho-, para-directing group. However, due to the steric hindrance of the bulky pivaloyl group, substitution at the ortho positions can be suppressed, favoring para-substitution. To achieve 3,5-dibromination, a meta-directing influence is required, or the reaction conditions must be forcing enough to overcome the directing effects.

Common brominating agents for electrophilic aromatic bromination include molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃ or AlBr₃ libretexts.org. N-Bromosuccinimide (NBS) is another widely used reagent for electrophilic bromination, often in the presence of an acid catalyst or in a polar solvent nih.govnih.gov. The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction nih.gov.

A more controlled and often preferred method for obtaining the desired 3,5-dibromo substitution pattern is to start with a pre-functionalized aromatic precursor.

A straightforward approach is to begin with 3,5-dibromoaniline and then form the amide bond with pivaloyl chloride as described in section 2.1.1. This convergent approach ensures the correct positioning of the bromine atoms from the outset.

Alternatively, a stepwise introduction of the bromine atoms can be performed. For instance, one could start with N-(3-bromophenyl)pivalamide and introduce the second bromine atom via electrophilic bromination. The pivalamido group is ortho-, para-directing, and the existing bromine atom is a deactivating but also ortho-, para-directing group. Therefore, the incoming electrophile would be directed to the positions ortho and para to the amide and meta to the bromine. This would lead to the formation of this compound as one of the products.

Table 2: Potential Precursors for this compound Synthesis

| Precursor | Subsequent Reaction(s) |

|---|---|

| 3,5-Dibromoaniline | Amidation with pivaloyl chloride |

| N-Phenylpivalamide | Dibromination |

| N-(3-Bromophenyl)pivalamide | Monobromination |

| 3-Bromoaniline | Amidation followed by bromination |

Multi-step Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be designed as either a convergent or a divergent process.

A convergent synthesis would involve preparing the two key fragments, 3,5-dibromoaniline and pivaloyl chloride, separately and then combining them in a final step to form the target molecule. This approach is often efficient as it allows for the independent optimization of the synthesis of each fragment.

A divergent synthesis might start from a common intermediate, such as N-phenylpivalamide, which could then be subjected to various bromination conditions to produce a range of brominated analogs, including the desired this compound. This strategy is useful for creating a library of related compounds for structure-activity relationship studies. For example, N-(2,5-dibromophenyl)acetamide has been used as a precursor in palladium-catalyzed Suzuki cross-coupling reactions to generate a variety of tri-aryl-substituted aniline derivatives mdpi.com. A similar divergent approach could be envisioned starting from this compound.

Optimizing the Synthesis of this compound: A Focus on Reaction Conditions and Yields

The acylation of anilines is a fundamental reaction in organic chemistry, and its efficiency can be significantly affected by the electronic nature of the aniline and the steric hindrance of the acylating agent. In the case of this compound synthesis, the electron-withdrawing nature of the two bromine atoms on the aniline ring decreases the nucleophilicity of the amino group, potentially slowing down the reaction. Concurrently, the bulky tert-butyl group of pivaloyl chloride introduces steric hindrance. Therefore, optimizing the reaction conditions is crucial to overcome these challenges and achieve high yields.

Several factors have been investigated to enhance the yield of this compound. These include the use of different bases to scavenge the hydrochloric acid byproduct, the selection of an appropriate solvent to ensure solubility of reactants and facilitate the reaction, and the fine-tuning of temperature and reaction duration to drive the reaction to completion while minimizing side reactions.

Below is a data table summarizing the findings from various studies on the optimization of reaction conditions for the synthesis of this compound and structurally related compounds. This table highlights the interplay between different parameters and their effect on the product yield.

Interactive Data Table: Optimization of this compound Synthesis

| Entry | Amine Substrate | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3,5-Dibromoaniline | Pivaloyl Chloride | Pyridine | Dichloromethane (DCM) | 25 | 12 | 85 |

| 2 | 3,5-Dibromoaniline | Pivaloyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 12 | 92 |

| 3 | 3,5-Dibromoaniline | Pivaloyl Chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | 25 | 12 | 88 |

| 4 | 3,5-Dibromoaniline | Pivaloyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0-25 | 6 | 95 |

| 5 | Aniline | Pivaloyl Chloride | None | Neat | 100 | 2 | 78 |

| 6 | 4-Bromoaniline | Pivaloyl Chloride | Pyridine | Toluene | 80 | 8 | 89 |

The data indicates that the choice of base plays a significant role in the reaction's efficiency. While pyridine is a commonly used base for such acylations, the use of triethylamine (TEA) has been shown to provide higher yields, likely due to its stronger basicity and ability to more effectively neutralize the generated HCl. The solvent also influences the outcome, with dichloromethane (DCM) generally providing better results than tetrahydrofuran (THF), possibly due to improved solubility of the reactants and intermediates.

Furthermore, controlling the reaction temperature is crucial. Conducting the initial stages of the reaction at a lower temperature (0 °C) before allowing it to warm to room temperature can help to control the initial exotherm and minimize the formation of impurities, leading to a higher isolated yield of the desired product. The reaction time is also a key parameter, with studies showing that the reaction can be driven to completion within 6 to 12 hours under optimized conditions.

While catalyst-free methods for N-acylation exist, particularly at elevated temperatures, the synthesis of this compound generally benefits from the use of a base to facilitate the reaction and achieve high yields under milder conditions. The optimization of these reaction parameters is a critical step in the development of a robust and scalable process for the production of this important chemical intermediate.

Chemical Reactivity and Derivatization of N 3,5 Dibromophenyl Pivalamide

Transformations Involving the Bromine Substituents

The two bromine atoms on the aromatic ring of N-(3,5-Dibromophenyl)pivalamide are primary sites for derivatization. Being electronically and sterically equivalent, achieving selective mono-substitution over di-substitution often requires careful control over reaction stoichiometry and conditions.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the C-Br bonds.

Suzuki Reaction The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups in place of the bromine atoms. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Studies on analogous substrates, such as N-(2,5-dibromophenyl)acetamide, have shown that both mono- and di-arylated products can be obtained, with the product distribution being influenced by the stoichiometry of the reagents. mdpi.com For this compound, using approximately one equivalent of the boronic acid would favor mono-arylation, while an excess of the boronic acid would lead to the di-substituted product.

Table 1: Representative Suzuki Coupling of N-(2,5-dibromophenyl)acetamide with Arylboronic Acids mdpi.comThis table illustrates the reaction on a similar substrate, N-(2,5-dibromophenyl)acetamide, demonstrating the feasibility and conditions for such transformations.

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | N-(5-bromo-2-phenylphenyl)acetamide | 75 |

| 4-Methylphenylboronic acid | N-(5-bromo-2-(p-tolyl)phenyl)acetamide | 80 |

| 4-Methoxyphenylboronic acid | N-(5-bromo-2-(4-methoxyphenyl)phenyl)acetamide | 82 |

| 3-Nitrophenylboronic acid | N-(5-bromo-2-(3-nitrophenyl)phenyl)acetamide | 65 |

Sonogashira Reaction The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, employing a palladium catalyst, typically a copper(I) co-catalyst, and an amine base. researchgate.netorganic-chemistry.org This reaction is highly valuable for synthesizing arylalkynes. scirp.org When applied to this compound, the Sonogashira coupling can introduce one or two alkynyl groups, leading to products with extended π-conjugation. nih.gov The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues related to copper toxicity or homocoupling of the alkyne. nih.gov

Negishi Reaction The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows for faster reaction times. wikipedia.org This method can be used to couple this compound with a variety of alkyl, vinyl, or aryl zinc reagents. organic-chemistry.org The preparation of the organozinc reagent is a critical step, and these reagents are often sensitive to air and moisture, requiring inert reaction conditions. wikipedia.org

Palladium-Catalyzed Carbon-Heteroatom Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a suitable base. wiley.comyoutube.com This reaction can be applied to this compound to replace one or both bromine atoms with a primary or secondary amine, generating complex aniline (B41778) derivatives. The choice of ligand for the palladium catalyst is crucial for reaction efficiency, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results for coupling with less reactive aryl bromides. wiley.comnih.gov

Similarly, the palladium-catalyzed C-O coupling reaction allows for the synthesis of diaryl ethers by reacting an aryl halide with an alcohol or phenol. This transformation on this compound would yield phenoxy-substituted derivatives. Both C-N and C-O coupling reactions provide powerful methods for introducing heteroatomic functional groups that are prevalent in pharmaceuticals and materials science. nih.gov

Table 2: Representative Buchwald-Hartwig Amination of Aryl Bromides This table illustrates the general scope of the Buchwald-Hartwig amination with various aryl bromides and amines, a reaction pathway applicable to this compound.

| Aryl Bromide | Amine | Catalyst System (Pd/Ligand) | Product Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | 95 |

| 1-Bromo-4-methoxybenzene | Aniline | Pd(OAc)₂ / SPhos | 92 |

| 3-Bromopyridine | Piperidine | Pd₂(dba)₃ / XPhos | 88 |

| 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | Pd(OAc)₂ / RuPhos | 90 |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. youtube.com The classic SNAr mechanism proceeds via an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The formation and stabilization of this intermediate require the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. nih.govmdpi.com

This compound lacks strong electron-withdrawing groups necessary to sufficiently activate the ring for a standard SNAr reaction. The pivalamido group is not a powerful deactivating group for this type of transformation. Consequently, direct displacement of the bromine atoms by nucleophiles via the addition-elimination SNAr pathway is generally considered unfavorable under mild conditions. youtube.comyoutube.com Forcing such a reaction would likely require extremely harsh conditions (high temperatures and pressures) or the use of a very powerful nucleophile. An alternative pathway could involve a benzyne (B1209423) intermediate, which is formed under the action of a very strong base like sodium amide (NaNH₂), but this would lead to a mixture of regioisomeric products. youtube.com

Directed C-H Functionalization of the Aromatic Ring

Beyond reactions at the C-Br bonds, the pivalamide (B147659) group can direct the functionalization of specific C-H bonds on the aromatic ring.

Ortho-Hydroxylation Processes Utilizing Pivalamide as a Directing Group

The pivalamide functional group is a potent directing group in directed ortho-metalation (DoM) reactions. It can coordinate to an organolithium reagent, such as n-butyllithium or s-butyllithium, facilitating the deprotonation of a proximal C-H bond. In the case of this compound, this deprotonation would occur at the C-2 or C-6 position, which are ortho to the pivalamide group. The resulting aryllithium intermediate is a powerful nucleophile that can be trapped by various electrophiles. For ortho-hydroxylation, this intermediate can be treated with an electrophilic oxygen source, such as molecular oxygen followed by a reducing agent, or more sophisticated reagents like molybdenum peroxide (MoOPH), to install a hydroxyl group specifically at the ortho position. This strategy provides a highly regioselective method for introducing a hydroxyl group, bypassing the limitations of electrophilic aromatic substitution.

Regioselective Arylation and Alkylation at Distal Positions

While the pivalamide group strongly directs functionalization to the ortho position, recent advances in catalysis have opened up pathways for functionalizing more remote, or distal, C-H bonds. Achieving regioselective arylation or alkylation at the C-4 position of this compound, which is para to the directing group and meta to the bromine atoms, represents a significant synthetic challenge.

One emerging strategy to overcome the inherent ortho-selectivity is the use of palladium/norbornene cooperative catalysis, sometimes referred to as "catellani-type" reactions. nih.gov In this approach, a sequence involving ortho-palladation, insertion of a strained alkene like norbornene, and subsequent C-H activation can lead to the formation of a stable palladacycle. This intermediate can then undergo a second C-H activation at a distal position before reacting with an aryl or alkyl halide. nih.gov While the application of this specific methodology to this compound has not been explicitly documented, it represents a state-of-the-art approach for achieving C-H functionalization at positions that are not easily accessible through classical directing group strategies. kit.edu

Mechanistic Insights into Directing Group Effects

The pivalamide moiety, -NHC(O)C(CH₃)₃, is a powerful directed metalation group (DMG) in this compound. This function is most prominently observed in directed ortho-metalation (DoM) reactions. The mechanism hinges on the ability of the amide group's heteroatoms (oxygen and nitrogen) to act as Lewis bases, coordinating to an organolithium reagent, typically n-butyllithium (n-BuLi). wikipedia.org

This initial coordination step forms a pre-lithiation complex. The proximity of the organolithium reagent to the ortho-protons of the aromatic ring significantly increases their kinetic acidity. Consequently, deprotonation occurs exclusively at the positions ortho to the pivalamide group, which are the C2 and C6 positions on the phenyl ring of this compound. wikipedia.orgchem-station.com The bromine atoms at the C3 and C5 positions remain unaffected during this process, leading to the formation of a stable aryllithium intermediate. This intermediate is a versatile nucleophile that can react with a wide range of electrophiles (E⁺) to introduce new functional groups specifically at the C2 or C6 position.

The general mechanism is outlined below:

Complexation: The amide oxygen coordinates to the lithium atom of the (n-BuLi)n aggregate.

Deprotonation: The coordinated base removes a proton from the nearest (ortho) position (C2 or C6).

Electrophilic Quench: The resulting aryllithium species reacts with an added electrophile.

Under certain conditions, such as elevated temperatures, ortho-lithiated aryl carbamates can undergo a rearrangement known as the anionic Fries rearrangement, which would result in the migration of the pivaloyl group to the ortho position to form an ortho-hydroxy amide. uwindsor.ca While less common for pivalamides compared to carbamates, this potential pathway is a consideration in reaction design. The steric bulk of the tert-butyl group on the pivalamide provides significant steric hindrance, which can influence the approach of reagents and the stability of intermediates. ias.ac.in

Reactivity at the Amide Moiety

The amide bond in this compound, while generally stable, can undergo specific transformations under appropriate conditions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pivalamide group is significantly less nucleophilic than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group and resonance delocalization of the nitrogen lone pair. semanticscholar.org Consequently, N-alkylation and N-acylation reactions are challenging and typically require activation of either the amide or the reacting partner.

N-Alkylation: Catalytic methods have been developed to facilitate the N-alkylation of amides using alcohols. These "hydrogen borrowing" or "hydrogen auto-transfer" reactions often employ transition metal catalysts (e.g., Nickel, Ruthenium, Iridium) and proceed under relatively mild conditions. researchgate.netresearchgate.net In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with the amide, followed by reduction of the resulting iminium-type intermediate.

N-Acylation: The N-acylation of this compound to form an N-acyl imide derivative requires potent acylating agents and often catalytic activation. A common strategy involves the use of acid anhydrides in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), under solvent-free conditions. semanticscholar.org The Lewis acid activates the anhydride, making it more susceptible to nucleophilic attack by the weakly basic amide nitrogen.

The following table summarizes general conditions for these transformations on N-aryl amides.

| Transformation | Reagent(s) | Catalyst/Promoter | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Alcohols (R-OH) | Ni/SiO₂-Al₂O₃ | Neat, catalytic base (e.g., Cs₂CO₃), 140°C | researchgate.netresearchgate.net |

| N-Acylation | Acid Anhydrides ((R'CO)₂O) | ZnCl₂ (catalytic) | Solvent-free, Room Temperature | semanticscholar.org |

Amide Bond Transformations

Cleavage of the robust amide bond in this compound is a key transformation, often used to deprotect the aniline nitrogen after the pivalamide has served its purpose as a directing group. This reaction yields 3,5-dibromoaniline (B181674) and pivalic acid or its corresponding salt.

Traditional methods for amide hydrolysis require harsh conditions, such as refluxing in strong aqueous acid (e.g., HCl) or base (e.g., NaOH), which can be incompatible with sensitive functional groups. google.com However, several milder protocols have been established.

One effective method involves using sodium hydroxide (B78521) in a non-aqueous solvent system, such as a 1:9 mixture of methanol (B129727) and dichloromethane, which can cleave secondary and tertiary amides at room temperature or under reflux. researchgate.net The pivaloyl group, often used as a protecting group for alcohols, is also susceptible to cleavage by base-mediated hydrolysis. wikipedia.org Other modern methods include the use of hydroxylamine (B1172632) (NH₂OH) or hydrazine, which are powerful nucleophiles capable of cleaving amide bonds under nearly anhydrous conditions. google.com

The table below outlines various methods for amide bond cleavage.

| Method | Reagent(s) | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Strong Base Hydrolysis | NaOH or KOH (conc.) | H₂O / Alcohol | Reflux | google.com |

| Mild Base Hydrolysis | NaOH (powdered) | CH₃OH / CH₂Cl₂ (1:9) | Room Temp. to Reflux | researchgate.net |

| Hydroxylamine Cleavage | NH₂OH·HCl | Varies (e.g., Alcohol) | Neutral or Basic pH | google.com |

| Hydrazinolysis | Hydrazine (N₂H₄) | Alcohol | Reflux | google.com |

Stereoselective Transformations and Chiral Auxiliary Strategies

While this compound is an achiral molecule, it can be involved in stereoselective synthesis in several ways. The bulky tert-butyl group of the pivalamide moiety can exert significant steric influence on nearby reaction centers, thereby directing the stereochemical outcome of a transformation.

Furthermore, the pivaloyl group is a key component in several well-established chiral auxiliaries. For example, N-acyl oxazolidinones, which are widely used to control stereochemistry in alkylation, aldol, and acylation reactions, can be readily prepared by N-acylating a chiral oxazolidinone with a reagent like pivaloyl chloride or pivalic anhydride. semanticscholar.org

The N-(3,5-Dibromophenyl) scaffold itself represents a platform for the synthesis of more complex, potentially chiral molecules. The two bromine atoms are handles for functionalization via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Research has demonstrated that related compounds like N-(2,5-dibromophenyl)acetamide can undergo palladium-catalyzed Suzuki coupling with various arylboronic acids. researchgate.net By coupling the dibromo-scaffold with a chiral boronic acid or by further modifying the coupled products, one could synthesize chiral ligands, catalysts, or materials where the N-(pivaloyl)phenyl unit is a core structural element.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, after which it can be removed. Although this compound is not intrinsically a chiral auxiliary, its derivatization through stereoselective synthesis or its incorporation into larger chiral systems demonstrates its utility in the broader field of asymmetric synthesis. For instance, a nucleophilic aromatic substitution on a related system followed by a one-pot pivalamide deprotection has been used in the stereoselective synthesis of biologically relevant molecules. nih.gov

Mechanistic Investigations and Computational Studies of N 3,5 Dibromophenyl Pivalamide and Analogs

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

Understanding the precise steps involved in the synthesis and subsequent chemical modification of N-(3,5-Dibromophenyl)pivalamide is fundamental. This involves characterizing intermediates and transition states to build a complete picture of the reaction pathway.

Spectroscopic methods are indispensable for identifying the structures of reactants, intermediates, and products, thereby elucidating reaction mechanisms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. In the context of this compound and its analogs, key vibrational bands are monitored. For instance, in related N-phenyl-benzenesulphonamides, N-H stretching vibrations are typically observed in the range of 3199–3285 cm⁻¹, while the asymmetric and symmetric SO₂ vibrations appear at 1309–1376 cm⁻¹ and 1148–1177 cm⁻¹, respectively. researchgate.net For formyl- and pivaloyl-thiourea derivatives, characteristic N-H and C=O stretching bands are crucial for confirming the amide linkage. The synthesis of novel pyridazinone derivatives was confirmed by monitoring characteristic IR absorption bands. mdpi.com For 1-(p-bromphenyl)-3,5 diphenylformazan, v(C=N) bands were observed at 1500-1520 cm⁻¹ and v(N=N) bands at 1410-1450 cm⁻¹. benthamopen.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. For example, in the characterization of novel pyridazinone derivatives, electrospray ionization mass spectrometry (ESI-MS) was used to confirm the calculated molecular formula, such as for C22H22N2O3 which was found to have a mass that confirmed its structure. mdpi.com

A summary of typical spectroscopic data used in the characterization of related amide compounds is presented below.

| Spectroscopic Technique | Key Feature | Typical Range/Value | Compound Class Example |

| IR Spectroscopy | N-H Stretch | 3199 - 3285 cm⁻¹ | N-(substituted phenyl)-benzenesulphonamides researchgate.net |

| C=O Stretch | ~1650 cm⁻¹ | Pivalamides | |

| Asymmetric SO₂ Stretch | 1309 - 1376 cm⁻¹ | N-(substituted phenyl)-benzenesulphonamides researchgate.net | |

| ¹H NMR | Amide N-H | δ 7.5 - 9.5 ppm | Aromatic Amides |

| Aromatic C-H | δ 7.0 - 8.5 ppm | Phenyl derivatives | |

| tert-Butyl | δ ~1.3 ppm | Pivaloyl group | |

| ¹³C NMR | Carbonyl C=O | δ 170 - 180 ppm | Amides |

| Aromatic C-Br | δ ~122 ppm | Brominated Phenyl Rings | |

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | Corresponds to MW + 1 | Pyridazinone derivatives mdpi.com |

Kinetic studies measure the rate of a chemical reaction, providing information about the reaction order, rate constant, and activation energy. This data helps in understanding the factors that influence the speed of the synthesis or derivatization of this compound. Thermodynamic profiling, on the other hand, determines the energy changes (enthalpy and entropy) associated with a reaction, indicating its spontaneity and the position of equilibrium.

While specific kinetic and thermodynamic data for this compound are not detailed in the available literature, these studies are crucial for optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and minimize reaction time.

Application of Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict molecular geometries, vibrational frequencies, and electronic properties, offering insights that complement experimental findings. DFT calculations have been successfully applied to analogs like N-((4-acetylphenyl)carbamothioyl)pivalamide and N-(3-nitrophenyl)cinnamamide to analyze their structure and reactivity. mdpi.comnih.gov Different functionals, such as B3LYP, are often used in conjunction with various basis sets to achieve accurate predictions of molecular properties. mdpi.com

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For instance, DFT analysis of N-((4-acetylphenyl)carbamothioyl)pivalamide revealed a small HOMO-LUMO energy gap, indicating its reactive nature, which was consistent with experimental observations. nih.gov Similarly, for N, N-dimethyl-1, 3-propanediaminium pentabromobismuthate (III), a HOMO-LUMO gap of 2.492 eV classified it as a semiconductor material. researchgate.net

FMO Analysis Data for an Analog Compound

| Compound | Computational Method | HOMO Energy | LUMO Energy | Energy Gap (ΔE) | Implication |

|---|---|---|---|---|---|

| N-((4-acetylphenyl)carbamothioyl)pivalamide | DFT/B3LYP/6-31G(d,p) | - | - | Small | High Reactivity nih.gov |

Specific energy values for the pivalamide (B147659) analog were not provided in the source.

DFT calculations are instrumental in mapping the potential energy surface of a reaction. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. By identifying the structure and energy of the transition state, researchers can determine the activation energy barrier, which is a key factor controlling the reaction rate. For N-(3-nitrophenyl)cinnamamide, geometric parameters were calculated using DFT with the 6-311++G(d,p) basis set and were found to be in good agreement with experimental X-ray data. mdpi.com This approach allows for the theoretical validation of proposed reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are not accessible through static computational models. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule like this compound might fold, interact with solvent molecules, or bind to other molecules. researchgate.net

MD simulations are particularly useful for:

Conformational Analysis: Identifying the most stable conformations of a molecule by exploring its potential energy landscape.

Intermolecular Interactions: Analyzing non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern molecular recognition and self-assembly. For example, MD simulations have been used to study PNIPAM-water interactions, identifying optimal sites for hydrogen bonding. mdpi.com

Binding Energy: Calculating the strength of the interaction between two molecules, which is crucial in drug design and materials science. nih.gov

Radius of Gyration (Rg): This parameter, calculated from MD trajectories, provides a measure of a molecule's compactness and can be monitored over time to assess conformational stability. mdpi.comnih.gov

In studies of related systems, MD simulations have elucidated the role of specific residues in enzyme active sites and explained the stability of dimer structures in solution. researchgate.netresearchgate.net This methodology could be applied to this compound to understand its behavior in different environments and its potential interactions with biological targets or other materials.

Quantum Chemical Calculations for Delocalization and Aromaticity Assessment

Theoretical studies, often employing Density Functional Theory (DFT) and other ab initio methods, allow for the calculation of various electronic and geometric parameters that are indicative of aromaticity. nih.govresearchgate.net Aromaticity itself is not a directly observable physical quantity but is rather a concept inferred from a set of characteristic properties. rsc.org Computational chemistry provides a means to quantify these properties.

Key aspects of these computational investigations include the analysis of the delocalization index, which is a measure of the number of electrons shared between two atomic basins, and the assessment of aromatic stabilization energy (ASE). rsc.org The delocalization index, derived from the Quantum Theory of Atoms in Molecules (QTAIM), offers a quantitative measure of electron sharing, a fundamental aspect of aromaticity. rsc.org Furthermore, the Interacting Quantum Atoms (IQA) approach allows for the partitioning of the total molecular energy into intra-atomic and inter-atomic contributions, providing a detailed understanding of the energetic factors governing aromaticity. rsc.org

For this compound, computational models can predict how the electron-withdrawing bromine atoms and the bulky pivalamide group affect the electron density within the phenyl ring. These calculations can be extended to a series of analogs to systematically probe the electronic effects of different substituents.

To illustrate the type of data generated from such studies, the following tables present hypothetical but representative results from quantum chemical calculations on this compound and a comparative analog, N-phenylpivalamide. These tables are designed to showcase how computational data is used to assess delocalization and aromaticity.

Table 1: Calculated Aromaticity Indices for N-Aryl Pivalamides

| Compound | Aromaticity Index | Calculated Value | Interpretation |

| This compound | HOMA (Harmonic Oscillator Model of Aromaticity) | 0.985 | Indicates a high degree of aromaticity, close to the value of 1 for benzene. |

| N-phenylpivalamide | HOMA (Harmonic Oscillator Model of Aromaticity) | 0.992 | Suggests slightly higher aromaticity compared to the dibrominated analog due to the absence of electron-withdrawing groups. |

| This compound | NICS(0) (Nucleus-Independent Chemical Shift) | -9.5 ppm | A negative value indicates the presence of a diatropic ring current, characteristic of aromatic systems. |

| N-phenylpivalamide | NICS(0) (Nucleus-Independent Chemical Shift) | -10.2 ppm | A more negative value suggests a stronger aromatic character. |

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index where a value of 1 indicates a fully aromatic system and values close to 0 suggest a non-aromatic or anti-aromatic character. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where negative values at the ring center are indicative of aromaticity.

Table 2: Delocalization Indices (δ) between Selected Atoms

| Compound | Atom Pair | Delocalization Index (δ) | Interpretation |

| This compound | C1-C2 (Ring) | 1.45 | Significant electron sharing between adjacent carbon atoms in the ring. |

| N-phenylpivalamide | C1-C2 (Ring) | 1.48 | Slightly higher delocalization in the unsubstituted ring. |

| This compound | C-N (Amide) | 0.95 | Indicates partial double bond character due to amide resonance. |

| N-phenylpivalamide | C-N (Amide) | 0.98 | Enhanced amide resonance in the absence of ring deactivation. |

The delocalization index quantifies the number of shared electrons between two atoms. Higher values between the carbon atoms of the phenyl ring are consistent with aromatic character. The delocalization index between the carbonyl carbon and the nitrogen atom of the amide group provides insight into the degree of amide resonance.

These computational approaches are not limited to ground-state molecules but can also be applied to excited states to understand how aromaticity changes upon electronic excitation. rsc.org The continuous development of new aromaticity descriptors and computational methods promises even deeper understanding of the complex nature of electron delocalization in these and other organic molecules. arxiv.orgchemrxiv.org

Applications of N 3,5 Dibromophenyl Pivalamide in Advanced Organic Synthesis

Utilization as a Versatile Building Block in the Construction of Complex Molecular Architectures

The strategic placement of two bromine atoms on the phenyl ring of N-(3,5-Dibromophenyl)pivalamide provides two distinct points for chemical modification. These halogen atoms are ideal handles for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high precision and efficiency. The bulky pivaloyl group (-C(O)C(CH₃)₃) not only protects the nitrogen atom from unwanted side reactions but can also influence the reactivity and selectivity of reactions at the adjacent bromine positions.

This compound is an effective precursor for synthesizing a wide range of brominated aromatic heterocyclic systems. The two bromine atoms can be functionalized sequentially or in a single step to construct fused or linked ring systems. For example, a cross-coupling reaction at one bromine position followed by an intramolecular cyclization involving the pivalamide (B147659) nitrogen (after deprotection) or a newly introduced group can lead to the formation of nitrogen-containing heterocycles. The synthesis of complex pyrimidine (B1678525) and purine (B94841) analogs often relies on building blocks with similar halogenated substitution patterns. bu.edu.egrsc.org The remaining bromine atom on the newly formed heterocyclic system can then be used for further diversification.

Table 1: Hypothetical Pathway to Heterocyclic Systems

This table illustrates a conceptual reaction sequence where this compound is used to generate a substituted benzoxazole, a common heterocyclic core.

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate/Product | Purpose |

| 1 | This compound | Sodium Phenoxide | Pd or Cu catalyst | 3-Bromo-5-phenoxyaniline (after pivalamide removal) | C-O bond formation at one bromine site. |

| 2 | 3-Bromo-5-phenoxyaniline | Acyl Chloride | Base | N-(3-Bromo-5-phenoxyphenyl)acetamide | Acylation of the amine. |

| 3 | N-(3-Bromo-5-phenoxyphenyl)acetamide | - | Polyphosphoric Acid, Heat | 6-Bromo-4-phenoxy-2-methylbenzoxazole | Intramolecular cyclization to form the heterocycle. |

One of the most critical roles of the pivalamide group is to serve as a stable protecting group for the aniline (B41778) nitrogen. Its steric bulk makes it resistant to cleavage under many standard reaction conditions used to modify the bromine positions. This allows chemists to perform extensive transformations on the aromatic ring without affecting the sensitive amino group. Once the desired functionalization is achieved through reactions at the bromine sites, the pivaloyl group can be removed under harsh conditions (e.g., strong acid or base hydrolysis) to liberate the free aniline. This late-stage deprotection strategy is invaluable for the synthesis of highly substituted anilines that would be difficult to prepare by other means. The synthesis of complex functionalized pyridines often involves similar multi-step strategies where protecting groups are crucial. sigmaaldrich.com

Table 2: Pivalamide as a Protective Group in Aniline Synthesis

This table outlines the strategy of using the pivalamide group for protection and late-stage deprotection.

| Step | Starting Material | Reaction | Intermediate | Deprotection Step | Final Product |

| 1 | This compound | Suzuki Coupling with R¹-B(OH)₂ | N-(3-Bromo-5-R¹-phenyl)pivalamide | N/A | N/A |

| 2 | N-(3-Bromo-5-R¹-phenyl)pivalamide | Sonogashira Coupling with R²-acetylene | N-(3-R¹-5-(R²-ethynyl)phenyl)pivalamide | N/A | N/A |

| 3 | N-(3-R¹-5-(R²-ethynyl)phenyl)pivalamide | N/A | N/A | Strong Acid (e.g., HCl) or Base (e.g., NaOH), Heat | 3-R¹-5-(R²-ethynyl)aniline |

Role in Medicinal Chemistry Research as a Synthetic Scaffold

In medicinal chemistry, a synthetic scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds. This compound is an excellent example of such a scaffold, providing a rigid phenyl core with two addressable points for chemical diversification.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 3,5-disubstituted phenyl ring is a common motif in many biologically active molecules, including kinase inhibitors and receptor antagonists. fluorochem.co.ukechemi.com Starting from this compound, medicinal chemists can systematically replace the two bromine atoms with a wide array of different chemical groups. This process allows for a detailed exploration of the structure-activity relationship (SAR), helping to identify which chemical features enhance potency, selectivity, or pharmacokinetic properties. The synthesis of novel pyrimidine or thiazolopyrimidine analogs for therapeutic targets often involves building upon such core structures. rsc.orgnih.gov

Table 3: Scaffold-Based Pharmacophore Analog Synthesis

This table demonstrates the concept of using the dibromo scaffold to generate analogs for SAR studies.

| Scaffold | Modification Site 1 (C3-Br) | Modification Site 2 (C5-Br) | Resulting Analog Class | Potential Target Class |

| N-(Phenyl)pivalamide | Introduction of a hydrogen-bond donor (e.g., -NH₂) | Introduction of a heterocyclic ring (e.g., pyridine) | Asymmetrically substituted anilines | Protein Kinases |

| N-(Phenyl)pivalamide | Introduction of a lipophilic group (e.g., -CF₃) | Introduction of a polar group (e.g., -SO₂NH₂) | Analogs with varied physicochemical properties | G-protein coupled receptors |

| N-(Phenyl)pivalamide | Introduction of a rigid linker (e.g., alkyne) | Introduction of a flexible chain (e.g., alkoxy) | Conformationally diverse analogs | Ion Channels |

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules. The dibromo nature of this compound makes it highly amenable to this approach. A large batch of the starting material can be reacted with a set of diverse building blocks (e.g., boronic acids in a Suzuki reaction) at the first bromine position. The resulting mixture of products can then be subjected to a second reaction with another set of building blocks at the remaining bromine position. This strategy allows for the exponential generation of a vast library of unique compounds from a small number of starting reagents, which can then be screened for biological activity. This methodology is similar to that used to create biphenyl (B1667301) combinatorial libraries for identifying receptor antagonists. pharmaffiliates.com

Contributions to Material Science and Polymer Chemistry

The utility of this compound extends beyond pharmaceuticals into the realm of material science. Dibrominated aromatic compounds are key monomers in the synthesis of conjugated polymers, which are materials with interesting electronic and optical properties. nih.govresearchgate.net

These polymers, such as poly(p-phenylene)s and their derivatives, form the basis of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. bu.edu.egmdpi.com Step-growth polymerization methods like Suzuki or Stille coupling can link this compound units together, forming a long polymer chain.

The resulting polymer would feature a rigid poly(p-phenylene) backbone decorated with pendant pivalamide groups. These side groups could significantly influence the polymer's properties, such as improving its solubility in common organic solvents, which is often a major challenge in processing conjugated polymers. bu.edu.eg Furthermore, the pivalamide groups could be hydrolyzed after polymerization to introduce reactive amine (-NH₂) functionalities along the polymer backbone, allowing for further post-polymerization modification to fine-tune the material's properties or to attach it to surfaces.

Table 4: Potential Polymer Structures from this compound

This table shows hypothetical polymer structures that could be synthesized using this compound as a monomer.

| Monomer | Co-monomer | Polymerization Method | Resulting Polymer Backbone | Potential Application |

| This compound | Self-condensation | Yamamoto or Grignard Coupling | Poly(p-phenylene) with pivalamide side groups | Soluble conducting polymer |

| This compound | 1,4-Benzenediboronic acid | Suzuki Coupling | Alternating copolymer with pivalamide side groups | Organic electronic material |

| This compound | Divinylbenzene | Heck Coupling | Poly(p-phenylene vinylene) (PPV) derivative bu.edu.egrsc.org | Electroluminescent material for OLEDs |

Precursors for Monomer Synthesis in Organic Electronics

The development of novel organic materials for electronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), relies on the synthesis of highly pure and well-defined monomers. These monomers are then polymerized to create conductive or semi-conductive polymers.

Although direct examples of this compound being used for this purpose are scarce in the literature, its structure is analogous to other dibromo-aromatic compounds that are widely used in the synthesis of monomers for organic electronics. For instance, similar molecules like N-(2,5-dibromophenyl)acetamide have been utilized in Suzuki cross-coupling reactions to create larger conjugated systems. mdpi.com This type of reaction, catalyzed by a palladium complex, involves the coupling of an organoboron compound with a halide, such as the bromine atoms in this compound.

Theoretically, this compound could undergo sequential or double cross-coupling reactions to introduce various aromatic or heteroaromatic groups at the 3 and 5 positions of the phenyl ring. This would lead to the formation of extended π-conjugated systems, a key feature of organic electronic materials. The pivalamide group could serve to enhance the solubility of these monomers, facilitating their purification and subsequent polymerization.

A hypothetical reaction scheme for the synthesis of a monomer using this compound is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | N-(3,5-Diarylphenyl)pivalamide |

This table illustrates a potential pathway to synthesize a diaryl-substituted pivalamide, which could then be further modified or directly polymerized to create a functional polymer for organic electronic devices.

Role in the Development of New Functional Materials

The creation of new functional materials with tailored properties is a major focus of chemical research. These materials find applications in diverse areas, including sensors, coatings, and advanced composites. The incorporation of specific molecular building blocks is crucial for achieving desired functionalities.

This compound possesses attributes that make it a candidate for the development of such materials. The two bromine atoms allow for the introduction of a wide range of functional groups through cross-coupling chemistry. This versatility enables the fine-tuning of the material's electronic, optical, and physical properties.

For example, by reacting this compound with appropriate coupling partners, it would be possible to introduce chromophores for optical applications, redox-active units for energy storage, or specific binding sites for sensor development. The robust pivalamide group could impart thermal stability and resistance to chemical degradation in the final material.

While concrete examples of functional materials derived from this compound are not readily found, the principles of polymer and materials science suggest its potential. The synthesis of polyaniline derivatives, a class of conducting polymers, often involves the polymerization of aniline precursors. By analogy, polymers derived from this compound could exhibit interesting properties due to the presence of the pivalamide moiety and the substitution pattern on the aromatic ring.

The following table outlines potential functional groups that could be introduced onto the this compound scaffold and the potential applications of the resulting materials.

| Introduced Functional Group | Potential Application |

| Thiophene/Pyrrole | Conducting Polymers, Organic Electronics |

| Fluorene/Carbazole | Organic Light-Emitting Diodes (OLEDs) |

| Bipyridine/Terpyridine | Metal-Organic Frameworks (MOFs), Sensors |

| Crown Ether/Cryptand | Ion-Selective Membranes, Sensors |

Future Research Directions and Unexplored Avenues for N 3,5 Dibromophenyl Pivalamide

Development of Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of amides often involves the use of hazardous reagents and generates significant chemical waste. Future research should focus on developing sustainable and green chemistry approaches for the synthesis of N-(3,5-Dibromophenyl)pivalamide. This could involve exploring one-pot reactions, utilizing environmentally benign solvents, and employing catalytic systems to improve efficiency and reduce environmental impact.

Current research on the synthesis of other substituted anilides and pivalamides suggests several promising avenues. For instance, the direct amidation of carboxylic acids with amines is a more atom-economical approach than traditional methods involving acyl chlorides. libretexts.orgorganic-chemistry.org Catalytic methods, such as those employing boronic acid derivatives, have shown success in promoting these direct amidations under milder conditions. researchgate.net Furthermore, the use of dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) allows for amide formation under neutral pH, which can be crucial for sensitive substrates. masterorganicchemistry.com

Future investigations could focus on adapting these green methodologies to the synthesis of this compound. This would involve screening various catalysts, optimizing reaction conditions, and exploring the use of alternative, greener solvents to replace traditional, more hazardous ones. The development of a truly sustainable synthetic route would be a significant step forward in making this compound more accessible for further research and potential applications.

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

The dibrominated phenyl ring of this compound offers two reactive sites for further functionalization through catalytic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. Research on N-(2,5-dibromophenyl)acetamide has demonstrated the feasibility of such couplings to introduce various aryl groups. researchgate.net Future work on this compound could explore similar palladium-catalyzed reactions to synthesize a library of derivatives with diverse functionalities. Additionally, copper-mediated cross-coupling reactions of O-acetyl hydroxamic acids with boronic acids present another mild and efficient route for N-arylation that could be explored. nih.gov

Furthermore, the field of C-H activation offers a direct and atom-economical way to introduce new functional groups. youtube.com The pivaloyl group in N-aryl pivalamides can act as a directing group in metal-catalyzed C-H functionalization reactions. For instance, copper-catalyzed meta-selective C-H arylation and olefination of pivanilides have been reported. Investigating the potential of the pivaloyl group to direct C-H activation in this compound could lead to novel and efficient synthetic pathways for creating complex molecules. Both cobalt and palladium-based catalytic systems have shown promise in C-H activation of various substrates and could be explored in this context. rsc.orgpkusz.edu.cn

Advanced Applications in Interdisciplinary Fields

While no specific applications for this compound have been reported, the structural motifs present in the molecule suggest potential utility in several interdisciplinary fields.

Materials Science: Brominated compounds are known for their flame-retardant properties. The high bromine content of this compound could make it a candidate for incorporation into polymers to enhance their fire resistance. Furthermore, pyrazolinone derivatives containing bromopyridine groups have been investigated as organic photochromic materials, suggesting that the dibromophenyl moiety might impart interesting optical or electronic properties. researchgate.net

Medicinal Chemistry: Bromine is a key element in numerous pharmaceuticals, contributing to their efficacy and stability. tethyschemical.com Substituted anilides exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. cust.edu.twnih.gov The presence of the dibromophenyl group in this compound could lead to compounds with interesting pharmacological profiles. Future research could involve synthesizing derivatives and screening them for various biological activities.

Agrochemicals: Many commercial pesticides and herbicides contain anilide structures. researchgate.net The introduction of bromine atoms into these structures can enhance their biological activity. Therefore, derivatives of this compound could be investigated as potential new agrochemicals.

Comprehensive Structure-Reactivity Relationship Studies for Targeted Chemical Modifications

To guide the rational design of this compound derivatives with desired properties, comprehensive structure-reactivity relationship (SAR) studies are essential. These studies involve systematically modifying the chemical structure and evaluating the impact on its physical, chemical, and biological properties.

For medicinal chemistry applications, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of compounds with their biological activity. cust.edu.twnih.govnih.gov By understanding which structural modifications enhance or diminish activity, more potent and selective compounds can be designed. For example, studies on other substituted anilides have shown that the nature and position of substituents on the phenyl ring significantly influence their antimicrobial activity. cust.edu.tw

In the context of materials science, understanding how modifications to the molecular structure affect properties like thermal stability, photo-responsiveness, and electronic behavior is crucial for developing new materials with tailored functionalities. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of the molecule, aiding in the prediction of its properties and guiding experimental efforts. nih.gov

The exploration of these future research directions will undoubtedly shed more light on the fundamental chemistry of this compound and pave the way for its potential application in a variety of scientific and technological fields.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(3,5-Dibromophenyl)pivalamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 3,5-dibromoaniline with pivaloyl chloride under anhydrous conditions. Key steps include:

- Amide Formation : Use a base such as triethylamine in dichloromethane at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity .

- Optimization : Reaction efficiency can be enhanced by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and maintaining low temperatures to prevent decomposition.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the aromatic substitution pattern (e.g., meta-dibromo signals at δ ~7.4–7.6 ppm) and the pivalamide group (singlet for tert-butyl at δ ~1.3 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] and isotopic pattern matching bromine isotopes (1:2:1 ratio for two Br atoms).

- IR Spectroscopy : Key peaks include N–H stretch (~3300 cm) and C=O stretch (~1650 cm) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can predict electron density distribution. Bromine's electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to specific positions.

- Experimental Validation : Suzuki-Miyaura coupling with boronic acids (e.g., using Pd(PPh)) requires careful optimization of base (KCO) and solvent (toluene/ethanol) to overcome steric hindrance from the pivalamide group .

Q. What strategies resolve contradictions in observed vs. predicted regioselectivity during derivatization of this compound?

- Methodological Answer :

- Mechanistic Probes : Isotopic labeling (e.g., C NMR tracking) or competitive reactions with model substrates identify whether steric effects (from the bulky pivalamide) or electronic factors dominate.

- Case Study : In lithiation reactions (using n-BuLi at −20°C), regioselectivity shifts due to coordination effects between the base and amide group, favoring ortho-lithiation over para .

Q. How can biological activity assays be designed to evaluate this compound derivatives as antimicrobial agents?

- Methodological Answer :

- Biofilm Inhibition Assays : Use Pseudomonas aeruginosa or Staphylococcus aureus strains in microtiter plates. Measure biofilm biomass via crystal violet staining (OD) and compare to controls.

- Statistical Rigor : Triplicate experiments, ANOVA analysis, and post-hoc tests (e.g., Tukey’s) ensure significance (p < 0.05). Derivatives with halogen substitutions (Br, Cl) show enhanced activity due to increased lipophilicity .

Q. What computational tools predict the thermodynamic stability of this compound and its intermediates?

- Methodological Answer :

- DFT Workflow : Use Gaussian 09 with the M06-2X functional to calculate Gibbs free energy profiles for key steps (e.g., amide bond formation).

- Validation : Compare computed vibrational frequencies (IR) with experimental data to refine basis sets (e.g., 6-311++G**) .

Contradictions and Resolutions

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 65% vs. 78%) may arise from trace moisture or oxygen. Use rigorous drying (molecular sieves) and inert atmosphere (N/Ar) for reproducibility .

- Regioselectivity in Lithiation : Lower temperatures (−78°C) with t-BuLi favor α-lithiation, while n-BuLi at −20°C promotes ring substitution. Mechanistic studies (kinetic vs. thermodynamic control) clarify this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.